6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one 6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.: 21202-70-0
VCID: VC15916650
InChI: InChI=1S/C17H15NO3/c1-20-12-5-3-11(4-6-12)16-10-17(19)14-9-13(21-2)7-8-15(14)18-16/h3-10H,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one

CAS No.: 21202-70-0

Cat. No.: VC15916650

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one - 21202-70-0

Specification

CAS No. 21202-70-0
Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name 6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C17H15NO3/c1-20-12-5-3-11(4-6-12)16-10-17(19)14-9-13(21-2)7-8-15(14)18-16/h3-10H,1-2H3,(H,18,19)
Standard InChI Key OMDFUGQWTUUDGN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one features a bicyclic quinoline core substituted at positions 2, 4, and 6. The quinoline scaffold consists of a benzene ring fused to a pyridone ring, with methoxy groups at the 6-position of the benzene ring and the 4'-position of the appended phenyl group. The ketone at position 4 contributes to the molecule’s planar conformation, which is critical for intermolecular interactions in biological systems .

Key Structural Features:

  • Quinoline Core: Facilitates π-π stacking and hydrogen bonding with biological targets.

  • Methoxy Substituents: Enhance solubility and modulate electronic effects .

  • Ketone Group: Participates in redox reactions and coordination chemistry .

Physicochemical Profile

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC₁₇H₁₅NO₃
Molecular Weight281.30 g/mol
IUPAC Name6-Methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol)
Melting PointNot reported (estimated >200°C based on analogs)

Synthesis and Structural Modification

Classical Synthetic Routes

The synthesis of 6-methoxy-2-(4-methoxyphenyl)-1H-quinolin-4-one typically involves multi-step procedures starting from substituted anilines. A representative pathway, adapted from AV6 derivative synthesis , includes:

  • Condensation: Reaction of p-anisidine with ethyl acetoacetate to form an intermediate β-enamino ester.

  • Cyclization: Thermal cyclization in diphenyl ether to yield 6-methoxy-4-hydroxy-2-methylquinoline.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.

  • Nucleophilic Substitution: Reaction with 4-methoxyphenylamine to introduce the aryl substituent .

Optimization Challenges:

  • Step 3 (Chlorination): Excess POCl₃ and elevated temperatures (120°C) are required for complete conversion, posing safety risks .

  • Step 4 (Amination): Catalytic HCl improves reaction efficiency but necessitates rigorous pH control .

Biological Activities and Mechanisms

Antiviral Activity

AV6 derivatives, which share the 6-methoxyquinoline scaffold, activate latent HIV-1 through histone deacetylase (HDAC) inhibition . Synergistic effects with HDAC inhibitors like vorinostat suggest potential for combinatorial therapies .

Antibacterial and Antimalarial Effects

4(1H)-Quinolones with methoxy substitutions show broad-spectrum activity:

  • Antimalarial Efficacy: ED₉₀ values of 3–10 mg/kg in Plasmodium berghei-infected mice .

  • Bacterial Topoisomerase IV Inhibition: Disruption of bacterial DNA gyrase at MIC values of 2–8 μg/mL.

Research Findings and Comparative Analysis

In Vitro vs. In Vivo Discrepancies

While many quinolines show potent in vitro activity, metabolic instability often limits in vivo efficacy. For example:

  • Compound 12 (3-ortho-methylphenyl-4(1H)-quinolone): 4-fold higher in vitro potency than parent compounds but only 17% parasitemia reduction in mice at 10 mg/kg due to rapid hepatic clearance .

  • Optimized Analogues: Introduction of chloro (60) or trifluoromethyl (61) groups improves microsomal stability, extending survival in murine models to 11–13 days .

Structure-Activity Relationships (SAR)

Key modifications influencing activity include:

  • Methoxy Position: 6-Methoxy enhances solubility without compromising planar binding.

  • Aryl Substituents: 4-Methoxyphenyl improves target affinity via hydrophobic interactions .

  • Ketone vs. Thione: Replacement of the 4-ketone with a thione group reduces antimalarial potency by 50% .

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